3,4-Dichlorostyrene

Vue d'ensemble

Description

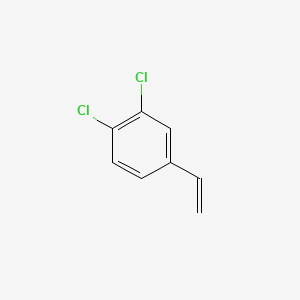

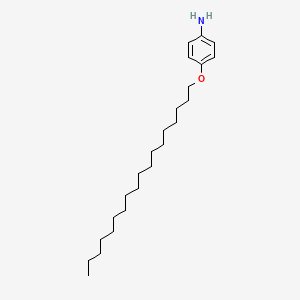

3,4-Dichlorostyrene is a chemical compound with the CAS Number: 2039-83-0. Its molecular weight is 173.04 and its molecular formula is C8H6Cl2 . The IUPAC name for this compound is 1,2-dichloro-4-vinylbenzene .

Synthesis Analysis

The synthesis of 3,4-Dichlorostyrene involves the use of 3,4-Dichlorobenzaldehyde, Methyltriphenylphosphonium bromide, and potassium carbonate. These are dissolved in a mixed solvent of dioxane and water, heated to 95 °C, and stirred for 12 hours. The organic phase is then combined, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of 3,4-Dichlorostyrene can be represented by the InChI code: 1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

3,4-Dichlorostyrene is a liquid at room temperature . It has a LogP value of 3.87 , indicating its lipophilicity.Applications De Recherche Scientifique

Biodegradation and Environmental Applications

- Biodegradation by Microalgae : Research by Wang, Poon, and Cai (2012) demonstrates that the green alga Chlorella pyrenoidosa can degrade and remove 3,4-dichloroaniline, a compound related to 3,4-Dichlorostyrene, in water. This study indicates potential environmental applications for microalgae in removing pollutants like 3,4-Dichlorostyrene from aquatic environments. (Wang, Poon, & Cai, 2012)

Chemical Properties and Applications

- Polymer Studies : The excluded volume of dichloro derivatives of polystyrene, including poly-3,4-dichlorostyrene, has been studied by Eskin, Andreyeva, and Nekrasova (1975). Their work focuses on the influence of solvent polarity and monomer units on the properties of these polymers, which is critical for various industrial applications. (Eskin, Andreyeva, & Nekrasova, 1975)

- Copolymers and Terpolymers : Dunham, Vandenberghe, Faber, and Fowler (1963) have explored the thermal properties and resistance to crazing of copolymers and terpolymers of 3,4-dichlorostyrene. This research is significant for developing materials with specific thermal and mechanical properties. (Dunham et al., 1963)

Environmental and Health Impact Studies

- Toxicological Studies : Research on the identification of chlorinated compounds in polar bear plasma, including derivatives of chlorostyrene, by Sandau et al. (2000), contributes to understanding the environmental and health impacts of such compounds, potentially including 3,4-Dichlorostyrene. (Sandau et al., 2000)

Applications in Electronics and Bioelectronics

- Conductive Polymers : A study by Sun et al. (2015) on Poly(3,4-ethylenedioxythiophene) (PEDOT) and its applications in energy conversion and storage devices highlights the relevance of derivatives of styrenes like 3,4-dichlorostyrene in the field of organic electronics. (Sun et al., 2015)

- Bioelectronics : Mantione, del Agua, Sanchez-Sanchez, and Mecerreyes (2017) discuss Poly(3,4-ethylenedioxythiophene)s (PEDOTs) for bioelectronics applications. This illustrates the broader context in which 3,4-Dichlorostyrene derivatives could have significant implications in bioelectronics. (Mantione et al., 2017)

Safety and Hazards

3,4-Dichlorostyrene is classified under the GHS07 category. The hazard statement associated with it is H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

The primary targets of 3,4-Dichlorostyrene are currently unknown. This compound is a derivative of styrene, which is a precursor to polystyrene and several copolymers . .

Mode of Action

The mode of action of 3,4-Dichlorostyrene is not well-studied. As a derivative of styrene, it may interact with biological systems in a similar manner. Styrene is known to be metabolized by cytochrome P450 enzymes in the liver into toxic metabolites, which can cause oxidative stress and damage to cellular components . .

Biochemical Pathways

The biochemical pathways affected by 3,4-Dichlorostyrene are not well-defined. Given its structural similarity to styrene, it may be metabolized by similar pathways. Styrene metabolism involves the cytochrome P450 system, specifically CYP2E1

Pharmacokinetics

It is likely that, similar to styrene, it is absorbed through the lungs, skin, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine

Result of Action

Given its structural similarity to styrene, it may cause similar effects, such as oxidative stress and damage to cellular components . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dichlorostyrene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . .

Propriétés

IUPAC Name |

1,2-dichloro-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQFWAQRPATHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26140-94-3 | |

| Record name | Benzene, 1,2-dichloro-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26140-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00174331 | |

| Record name | 3,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorostyrene | |

CAS RN |

2039-83-0 | |

| Record name | 1,2-Dichloro-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chlorine substitution in 3,4-Dichlorostyrene affect its polymerization behavior compared to styrene?

A1: Research indicates that the presence of chlorine atoms in the 3 and 4 positions of the styrene ring influences the reactivity of 3,4-Dichlorostyrene in polymerization reactions. [, , ] While 2,5-Dichlorostyrene exhibits faster copolymerization with butadiene compared to styrene, 3,4-Dichlorostyrene shows a slower rate, similar to 2,6-Dichlorostyrene. [] This suggests that the position of chlorine substitution plays a crucial role in the reactivity and resulting polymer characteristics. Further research on copolymerization with other monomers and the impact on the final polymer properties is needed to gain a comprehensive understanding.

Q2: How does the structure of 3,4-Dichlorostyrene impact the properties of the resulting polymers compared to styrene?

A2: The introduction of chlorine atoms into the styrene ring significantly affects the properties of polymers derived from 3,4-Dichlorostyrene. For instance, while copolymers based on 2,5-Dichlorostyrene demonstrate limited improvement in craze resistance and glass transition temperature compared to polystyrene, specific copolymers of 3,4-Dichlorostyrene exhibit noteworthy enhancements. [] Notably, poly(3,4-Dichlorostyrene-co-2-ethylhexyl methacrylate) and poly(3,4-Dichlorostyrene-co-n-hexyl methacrylate) exhibit improved resistance to crazing compared to polystyrene. [] This highlights the potential of 3,4-Dichlorostyrene in modifying polymer properties for specific applications.

Q3: How does 3,4-Dichlorostyrene interact with the micropores of H-ZSM-5 zeolite crystals and what does this reveal about its reactivity?

A3: Studies employing time- and space-resolved optical and fluorescence microspectroscopy reveal that 3,4-Dichlorostyrene, due to its bulky nature, cannot enter the pore system of H-ZSM-5 zeolite crystals. [] Consequently, it displays no reactivity within these pores, unlike less sterically hindered styrene derivatives. [] This finding underscores the importance of molecular size and shape in determining reactivity within confined environments like zeolite pores.

Q4: What is the impact of incorporating 3,4-Dichlorostyrene into an unsaturated polyester resin on its water absorption and thermal stability?

A4: Incorporating 3,4-Dichlorostyrene, similar to other chloro-substituted styrenes, into a maleic/phthalic anhydride-based unsaturated polyester resin leads to decreased water resistance and thermal stability. [] This reduction in performance is attributed to the influence of the chlorine substituents. [] The findings suggest that styrene residues play a significant role in the degradation process of these resins. [] This highlights the importance of considering the impact of substituents on the final application properties of polymers.

Q5: How does the presence of 3,4-Dichlorostyrene affect the dynamic mechanical properties of a styrene-crosslinked unsaturated polyester resin?

A5: Research reveals that the incorporation of 3,4-Dichlorostyrene into a styrene-crosslinked unsaturated polyester resin affects its dynamic mechanical properties. [] The α transition temperatures follow the expected order based on homopolymer trends, except for chlorostyrenes where dipolar interactions with the polyester chain are significant. [] This study suggests potential interactions between styrene bridges and the polyester matrix, further emphasizing the influence of substituents on polymer behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)